
methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate” is a compound that likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of nitro groups (-NO2) and a carboxylate ester (-COOCH3) suggests that this compound could have interesting reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nitration (introduction of nitro groups) and esterification (formation of an ester). The exact synthesis would depend on the starting materials and specific conditions .Molecular Structure Analysis
The molecular structure would likely feature a pyrazole ring with nitro groups at the 3 and 4 positions, a methyl group at the 1 position, and a methyl ester at the 5 position .Chemical Reactions Analysis
The presence of nitro groups and a carboxylate ester suggests that this compound could participate in a variety of chemical reactions. The nitro groups could potentially be reduced to amines, and the ester could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of nitro groups could potentially make this compound quite reactive. The ester group could make it somewhat polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
One study focused on the structural and spectral analysis of pyrazole derivatives, highlighting their significance in understanding the physical and chemical properties of these compounds. The research conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally related to methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate, showcasing its potential applications in material science and chemical synthesis (Viveka et al., 2016).
Synthesis and Coordination Polymers
Another research area involves the synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These studies demonstrate the utility of pyrazole derivatives in developing new materials with potential applications in catalysis, molecular recognition, and optics (Cheng et al., 2017).
Synthesis and Reactivity
Research on the synthesis and reactivity of trinitropyrazole derivatives, including methods for obtaining such compounds and their reactions with various nucleophiles, highlights the versatility of pyrazole-based compounds in synthetic chemistry. These studies provide insights into the development of novel compounds with tailored properties for specific applications (Dalinger et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their corrosion inhibition properties, showcasing their potential application in materials science and engineering. Research indicates that certain heterocyclic derivatives exhibit significant corrosion inhibition efficiency, demonstrating their utility in protecting metal surfaces in corrosive environments (Abdel Hameed et al., 2020).
Green Synthesis Approaches
The development of green and efficient synthetic methods for pyrazole derivatives, such as one-pot, multi-component reactions in water, aligns with the goals of sustainable chemistry by reducing the environmental impact of chemical synthesis. These studies not only highlight the synthetic versatility of pyrazole compounds but also their alignment with principles of green chemistry (Zonouz et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of “methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of “this compound” with its targets and the resulting changes.
Biochemical Pathways
Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Action Environment
Factors such as temperature can influence the stability and reactivity of a compound
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-methyl-4,5-dinitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O6/c1-8-4(6(11)16-2)3(9(12)13)5(7-8)10(14)15/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUNJOYLGVTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)
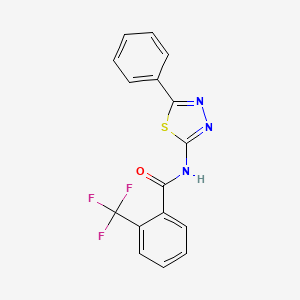
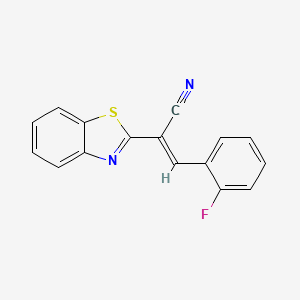
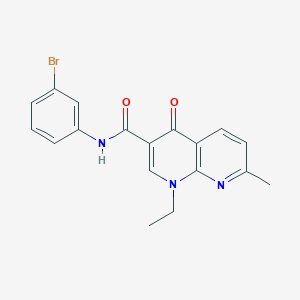
![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)
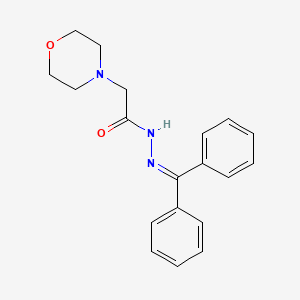
![4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2839282.png)

![N'-(2-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2839289.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)
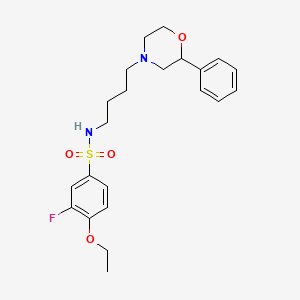
![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)
